N-tert-butyl-3-chloropropanamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-tert-butyl-3-chloropropanamide often involves the use of N-tert-butanesulfinyl imines as versatile intermediates for the asymmetric synthesis of amines. These intermediates are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with a wide range of aldehydes and ketones. This process allows for the efficient synthesis of a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines, using a methodology that highlights the versatility and efficacy of tert-butyl groups in organic synthesis (Ellman, Owens, & Tang, 2002).
Molecular Structure Analysis
While specific studies directly analyzing the molecular structure of N-tert-butyl-3-chloropropanamide were not found, related research on N-tert-butanesulfinyl imines and other tert-butyl compounds provides insight into the structural significance of tert-butyl groups in organic chemistry. The tert-butyl group is known for its steric effects and the ability to influence the reactivity and stability of various organic molecules, making it a crucial moiety in the design of synthetic strategies for complex organic molecules.
Chemical Reactions and Properties
N-tert-Butyl-3-chloropropanamide and related compounds exhibit a variety of chemical reactions and properties, largely due to the presence of the tert-butyl group. For example, N-tert-butyl-N-chlorocyanamide has been identified as a mild and efficient chlorinating agent for the synthesis of dialkyl/diaryl chlorophosphates, demonstrating the reactivity of tert-butyl-based compounds in both polar and nonpolar media and highlighting their utility in the transformation of phosphites to chlorophosphates in quantitative yields under mild conditions (Kumar & Kaushik, 2006).
Physical Properties Analysis
The physical properties of N-tert-butyl-3-chloropropanamide, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The tert-butyl group contributes to the compound's volatility and solubility in organic solvents, making it suitable for various organic synthesis applications. However, detailed quantitative data on the physical properties were not directly available from the identified research.
Chemical Properties Analysis
The chemical properties of N-tert-butyl-3-chloropropanamide are characterized by its reactivity in organic synthesis. As demonstrated in the synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, the tert-butyl group plays a crucial role in the biosynthesis and chemical transformations of organic compounds, offering a pathway to synthesize key intermediates for pharmaceuticals with high yield and enantioselectivity (Liu et al., 2018).
Scientific Research Applications
Synthesis of Chlorophosphates : N-tert-Butyl-N-chlorocyanamide is utilized for the synthesis of dialkyl/diaryl chlorophosphates under mild conditions, achieving quantitative yields (Kumar & Kaushik, 2006).
Oxidation of Sulfur Mustard : It effectively oxidizes sulfur mustard and its simulants to non-toxic sulfoxides, even at subzero temperatures (Kumar & Kaushik, 2006).
Versatile Organic Reagent : Tert-Butyl-N-chlorocyanamide is a versatile, safe, and recyclable reagent for various organic transformations, including chlorination and oxidation reactions (Kumar & Kaushik, 2007).
Dehydrogenation Agent : Tert. butyl hypochlorite is a superior dehydrogenating agent for primary and secondary alcohols, leading to uniform reaction products (Grob & Schmid, 1953).
Drug Research and Pharmaceutical Industry : The study of tert-butylammonium N-acetylglycinate monohydrate reveals its molecular and electronic properties, with potential applications in drug research and the pharmaceutical industry (Senthilkumar et al., 2020).
Insecticidal Activities : Novel N-alkoxysulfenyl-N'-tert-butyl-N,N'-diacylhydrazines show improved solubility and insecticidal activities, potentially serving as a new insect growth regulator (Zhao et al., 2007).
Drug Discovery Applications : Tert-butyl isosteres can be used in drug discovery, but their incorporation may lead to unwanted properties and decreased metabolic stability (Westphal et al., 2015).
properties
IUPAC Name |
N-tert-butyl-3-chloropropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c1-7(2,3)9-6(10)4-5-8/h4-5H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXIRPZPFZEMJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50324061 | |
Record name | N-tert-butyl-3-chloropropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50324061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-3-chloropropanamide | |
CAS RN |
100859-81-2 | |
Record name | N-tert-butyl-3-chloropropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50324061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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